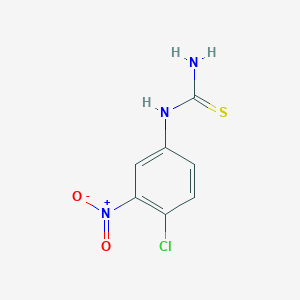

(4-Chloro-3-nitrophenyl)thiourea

Description

BenchChem offers high-quality (4-Chloro-3-nitrophenyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-nitrophenyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-chloro-3-nitrophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c8-5-2-1-4(10-7(9)14)3-6(5)11(12)13/h1-3H,(H3,9,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELIAJOIVWXZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Nitro-Thiourea Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Abstract

The thiourea moiety (–NHCSNH–) is a privileged structural motif in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of a nitro (-NO₂) group onto an aryl substituent of the thiourea core dramatically modulates its electronic properties and, consequently, its pharmacological profile. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitro-substituted thioureas, with a primary focus on their anticancer and antimicrobial properties. We will explore the critical role of the nitro group's position and the influence of other substituents on biological efficacy. This guide will also furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, and elucidate their underlying mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Introduction: The Therapeutic Potential of Nitro-Substituted Thioureas

Thiourea and its derivatives are a versatile class of organic compounds with a rich history in medicinal chemistry, exhibiting a broad range of applications including antiviral, antibacterial, antifungal, and anticancer activities.[1][2] The core thiourea structure, with its hydrogen bond donor (N-H) and acceptor (C=S) functionalities, allows for multifaceted interactions with biological targets such as enzymes and receptors.[3]

The incorporation of a nitro group, a potent electron-withdrawing substituent, into the aryl rings of thiourea derivatives significantly enhances their biological activity.[4] This is attributed to several factors, including increased acidity of the N-H protons, which strengthens hydrogen bonding interactions with target proteins, and the modulation of the molecule's overall electronic and hydrophobic character.[4] The nitro group itself can participate in crucial interactions with biological macromolecules and may be involved in bioreductive activation mechanisms under hypoxic conditions, which are often found in solid tumors.[5][6] This guide will systematically dissect the structural features that govern the therapeutic potential of this promising class of compounds.

Core Structure-Activity Relationships (SAR)

The biological activity of nitro-substituted thioureas is intricately linked to three key structural components: the position of the nitro group, the nature of other substituents on the aromatic rings, and the substitution pattern on the thiourea nitrogen atoms.

The Critical Influence of the Nitro Group

The presence and position of the nitro group are paramount in determining the potency of these compounds. As a strong electron-withdrawing group, the nitro moiety can significantly influence the electronic distribution of the entire molecule.[4]

-

Anticancer Activity: In many N-aryl-N'-nitrophenyl thioureas, the presence of a nitro group is a strong determinant of cytotoxicity. For instance, studies on bis-thiourea derivatives have shown that compounds bearing a 4-nitro group exhibit potent anticancer activity.[7] The position of the nitro group is also crucial; for example, in a series of hydroxynaphthanilides, shifting the nitro substituent from the ortho- to the para-position increased the antiproliferative effect.[8] This suggests that the para-position may allow for more favorable interactions within the target's binding site.

-

Antimicrobial Activity: The electron-withdrawing nature of the nitro group can also enhance antimicrobial properties. While in some cases, electron-withdrawing groups might diminish broad-spectrum antibacterial activity, they can improve the precision for particular pathogenic targets.[2]

Impact of Other Aromatic Substituents

The nature and position of other functional groups on the phenyl rings further fine-tune the biological activity, often by modulating lipophilicity, steric hindrance, and electronic properties.

-

Electron-Withdrawing Groups: The introduction of additional electron-withdrawing groups, such as halogens (F, Cl, Br) or trifluoromethyl (CF₃), often leads to a synergistic increase in anticancer activity.[7] For example, a study on 4-chloro-3-nitrophenylthioureas demonstrated that these compounds exhibit significant antistaphylococcal and cytotoxic activities.[2] Specifically, derivatives with 3,5-di(trifluoromethyl)phenyl or 4-fluorophenyl groups showed high potency against various cancer cell lines.[7]

-

Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃), can have varied effects. In some instances, they may decrease activity compared to their electron-withdrawing counterparts. However, in certain series of 4-chloro-3-nitrophenylthioureas, derivatives with electron-donating alkyl substituents on the phenyl ring were found to be the most promising against staphylococcal strains.[2]

Quantitative SAR Data for Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative nitro-substituted thiourea derivatives against various human cancer cell lines, illustrating the key SAR principles discussed.

Table 1: SAR of N-Aryl-N'-(nitrophenyl)thioureas Against Various Cancer Cell Lines

| Compound ID | R (Substitution on Phenyl Ring) | R' (Position of Nitro Group) | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-F | 4-NO₂ | MOLT-3 | 1.20 | [7] |

| 2 | 4-Cl | 4-NO₂ | HepG2 | 11.31 | [7] |

| 3 | 4-CF₃ | 4-NO₂ | HuCCA-1 | 14.47 | [7] |

| 4 | 3,5-di(CF₃) | 4-NO₂ | HepG2 | 1.50 | [7] |

| 5 | H | 4-NO₂ | MCF-7 | 338.33 | [3][9] |

| 6 | 4-Cl, 3-CH₃ | 4-NO₂ | Breast Cancer Lines | 2.2 - 5.5 | [10] |

Data presented is a curated selection from the cited literature to illustrate SAR trends.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of nitro-substituted thioureas. These protocols are designed to be self-validating and are based on established methods in the field.

Synthesis of Nitro-Substituted Thioureas

A general and widely used method for the synthesis of N,N'-diarylthioureas involves the reaction of an appropriately substituted aniline with an isothiocyanate.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)-3-phenylthiourea

This protocol describes a representative synthesis of a nitro-substituted diarylthiourea.

Materials:

-

4-Nitroaniline

-

Phenyl isothiocyanate

-

Anhydrous acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard glassware for filtration and recrystallization

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-nitroaniline in anhydrous acetonitrile.

-

To this solution, add 1.0 equivalent of phenyl isothiocyanate dropwise at room temperature with continuous stirring.[2]

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting solid residue is then purified, typically by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, to yield the pure 1-(4-nitrophenyl)-3-phenylthiourea.[12]

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[13]

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of nitro-substituted thioureas.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[14][15]

Protocol 2: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nitro-substituted thiourea test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and untreated cells as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antimicrobial Activity Evaluation: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[12][16]

Protocol 3: Agar Well Diffusion Assay

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compound solutions at various concentrations

-

Standard antibiotic discs (positive control)

-

Solvent (negative control)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of an MHA plate using a sterile cotton swab to create a lawn of bacteria.[3]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.[16]

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well. Also include positive and negative controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action

Nitro-substituted thioureas exert their anticancer effects through multiple mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation and survival, and by inducing programmed cell death (apoptosis).

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Its overexpression or mutation is common in many cancers.[1] Several thiourea derivatives have been identified as potent EGFR inhibitors.[1][2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling cascades.[1]

The two major downstream pathways affected are:

-

Ras-Raf-MEK-ERK Pathway: This pathway is central to cell proliferation. Inhibition of EGFR prevents the activation of Ras, which in turn blocks the phosphorylation cascade of Raf, MEK, and ERK, ultimately leading to a halt in cell cycle progression.[17][18]

-

PI3K-Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis. By blocking EGFR, the activation of PI3K and its downstream effector Akt is suppressed. This leads to the de-inhibition of pro-apoptotic proteins and promotes cell death.[17]

Diagram 2: EGFR Signaling Inhibition by Nitro-Thioureas

Caption: Inhibition of the EGFR signaling pathway by nitro-substituted thioureas.

Induction of Apoptosis

A key outcome of inhibiting pro-survival signaling pathways is the induction of apoptosis. Studies have shown that nitro-substituted thioureas can trigger apoptosis in cancer cells.[3] This is often characterized by:

-

Cell Cycle Arrest: Compounds can halt the cell cycle at various phases, such as G0/G1 or S phase, preventing cancer cells from dividing.[1][9]

-

Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases. Inhibition of the PI3K-Akt pathway can lead to the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which then cleave cellular substrates, leading to the morphological changes associated with apoptosis.[8][9]

Diagram 3: Apoptosis Induction Workflow

Caption: Logical flow from pathway inhibition to apoptosis.

Conclusion and Future Directions

Nitro-substituted thioureas represent a highly promising and adaptable scaffold for the development of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group, combined with the versatile hydrogen bonding capabilities of the thiourea core, provides a solid foundation for potent interactions with various biological targets. The structure-activity relationships delineated in this guide highlight the importance of rational design, considering the position of the nitro group and the electronic and steric properties of other substituents to optimize activity and selectivity.

Future research in this area should focus on several key aspects:

-

Target Deconvolution: While enzyme targets like EGFR have been identified, further studies are needed to elucidate the full range of molecular targets for different nitro-substituted thiourea derivatives.

-

Selectivity: A critical challenge is to design compounds that are highly selective for cancer cells over normal cells to minimize off-target toxicity.

-

Pharmacokinetic Properties: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their translation into clinical candidates.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of robust QSAR models can aid in the prediction of activity and guide the synthesis of new, more potent analogues.[15][16]

By leveraging the principles and protocols outlined in this technical guide, researchers can accelerate the discovery and development of next-generation drugs based on the nitro-substituted thiourea framework.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11681. [Link]

-

El-Faham, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(18), 6509. [Link]

-

Sharma, P. K., et al. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts, 11(3). [Link]

-

Ding, Q., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(6), 463-74. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Vogt, R. A., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In The Handbook of Environmental Chemistry. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Thangamani, A., et al. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Scientific Reports, 11(1), 22359. [Link]

-

Kráľová, V., et al. (2020). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 21(18), 6806. [Link]

-

Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

-

ResearchGate. (n.d.). IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. [Link]

-

Llovet, J. M., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers, 15(22), 5439. [Link]

-

Goncalves, I. L. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education, 98(3), 986-990. [Link]

-

ResearchGate. (n.d.). EGFR signalling pathway. [Link]

-

Arshad, N., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2686. [Link]

-

Lee, K. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Chemosensors, 12(6), 136. [Link]

-

Bielenica, A., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(9), 2356. [Link]

-

Makhsumov, A. G., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 434, 02032. [Link]

-

Liu, H., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]

-

Lee, K. (2023). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 60-64. [Link]

-

PubChem. (n.d.). (p-Nitrophenyl)thiourea. [Link]

-

Chen, R., et al. (2005). Quantitative structure-activity relationships of nitroaromatics toxicity to the algae (Scenedesmus obliguus). Chemosphere, 59(4), 467-71. [Link]

-

Zou, H., et al. (2014). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 5(2), 23-59. [Link]

-

ResearchGate. (n.d.). Mechanism of action of nitrosourea. [Link]

-

Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]

-

Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893. [Link]

Sources

- 1. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Quantitative structure-activity relationships of nitroaromatics toxicity to the algae (Scenedesmus obliguus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pharmacophore Modeling of 1,3-Disubstituted Thiourea Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the pharmacophore modeling of 1,3-disubstituted thiourea derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical experimental choices, establishes a framework for self-validating models, and is grounded in authoritative scientific literature.

Part 1: The Strategic Imperative for Modeling Thiourea Derivatives

The 1,3-disubstituted thiourea scaffold is a cornerstone of modern medicinal chemistry, celebrated for its structural simplicity yet profound biological versatility. Derivatives of this core structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, antiviral, antimicrobial, and enzyme inhibitory activities.[1][2][3] The thio-amide group (S=C-N) is a key pharmacophoric element, with its activity finely tuned by the nature of the substituents (R-groups) attached to its nitrogen atoms.[4][5] Specifically, the two N-H groups act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor, facilitating critical interactions with various biological targets.[5]

The challenge, however, lies in navigating the vast chemical space created by potential substitutions. Synthesizing and screening every possible derivative is an intractable task. This is where computational chemistry, specifically pharmacophore modeling, provides a rational and efficient path forward. A pharmacophore is defined as an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.[6][7] By identifying this essential 3D arrangement of features from a set of known active molecules, we can rapidly screen millions of virtual compounds to identify novel candidates with a high probability of biological activity, dramatically accelerating the discovery pipeline.[8][9]

Part 2: The Ligand-Based Pharmacophore Modeling Workflow: A Self-Validating Protocol

In many discovery projects, particularly those involving novel targets, the 3D structure of the target protein is not available. In this common scenario, we employ a ligand-based approach, deriving the pharmacophore directly from a set of molecules known to be active. The following protocol is designed to be a self-validating system, ensuring the final model is statistically robust and predictive.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

Condensation reaction conditions for 4-chloro-3-nitroaniline and amines

Technical Guide: Optimizing Condensations of 4-Chloro-3-nitroaniline

Abstract

This application note details the optimization of reaction conditions for the synthesis of

Mechanistic Insight & Reactivity Profile[1]

The Electronic Push-Pull System

4-Chloro-3-nitroaniline presents a unique electronic environment.[1] The reactivity is governed by two competing effects:[2]

-

Activation (Ortho-Nitro Effect): The nitro group at the 3-position is ortho to the chlorine leaving group. Through inductive (-I) and mesomeric (-M) withdrawal, it significantly lowers the energy of the transition state, stabilizing the anionic Meisenheimer complex.

-

Deactivation (Para-Amino Effect): The primary amine at the 1-position is electron-donating (+M).[1] This increases electron density in the ring, partially counteracting the activation provided by the nitro group, making the substrate less reactive than 1-chloro-2,4-dinitrobenzene (Sanger’s reagent).

Reaction Mechanism ( )

The reaction proceeds via a classic addition-elimination pathway.[1] The rate-determining step is typically the nucleophilic attack of the amine to form the

Figure 1:

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates the reaction rate and workup efficiency. Polar solvents are required to stabilize the polar transition state.[1]

| Solvent Class | Examples | Suitability | Notes |

| Protic Polar | Water, Ethanol, n-Butanol | High | Excellent for green chemistry.[1] Water often requires phase-transfer catalysis or high temp.[1] Ethanol is standard for reflux.[1] |

| Aprotic Polar | DMF, DMSO, NMP | Medium/High | Increases rate significantly by solvating cations but not anions (naked nucleophile effect).[1] Harder to remove during workup. |

| Non-Polar | Toluene, Xylene | Low | Poor solubility of substrate; typically requires high temperatures and longer reaction times.[1] |

Base Selection

A base is necessary to neutralize the HCl generated.

-

Excess Amine: If the amine reactant is cheap/volatile (e.g., methylamine, ethylamine), use 2.0–3.0 equivalents. The excess acts as the solvent and base.

-

Inorganic Bases: Potassium carbonate (

) or Sodium bicarbonate ( -

Organic Bases: Triethylamine (TEA) or DIPEA are used when the nucleophilic amine is expensive or a solid.

Temperature

Experimental Protocols

Protocol A: Standard Thermal Condensation (Ethanol/Water)

Best for: Aliphatic amines, scale-up, and temperature-sensitive substrates.

Materials:

-

4-Chloro-3-nitroaniline (1.0 eq)[1]

-

Amine (1.5 – 2.0 eq)

-

Base:

(1.2 eq) or Triethylamine (1.2 eq) -

Solvent: Ethanol (95%) or n-Butanol[1]

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add 4-chloro-3-nitroaniline (10 mmol, 1.73 g) and Solvent (20 mL). Stir until partially suspended/dissolved.

-

Addition: Add the Base followed by the Amine dropwise.[1]

-

Reaction: Heat the mixture to reflux (approx. 80°C for Ethanol, 118°C for n-Butanol).

-

Workup:

-

Method 1 (Precipitation): Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes. The product usually precipitates as a dark solid.[1] Filter and wash with cold water.[1][3]

-

Method 2 (Extraction): If no precipitate forms, remove ethanol under reduced pressure.[1] Dissolve residue in Ethyl Acetate, wash with water and brine.[1] Dry over

and concentrate.

-

Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: Aromatic amines (anilines), sterically hindered amines, and rapid library generation.

Materials:

-

4-Chloro-3-nitroaniline (1.0 eq)[1]

-

Amine (1.5 eq)

-

Solvent: Water (Green chemistry) or Ethanol[5]

-

Vessel: Microwave-safe pressure vial (e.g., 10 mL)

Procedure:

-

Loading: In a 10 mL microwave vial, add 4-chloro-3-nitroaniline (1 mmol, 173 mg) and the Amine (1.5 mmol).

-

Solvent: Add 2 mL of deionized water (or Ethanol).

-

Note: If using water, the reaction exploits the "on-water" hydrophobic effect, often accelerating rates.

-

-

Irradiation: Seal the vial. Program the microwave reactor:

-

Temperature: 130°C

-

Hold Time: 15 minutes

-

Stirring: High

-

-

Workup: Cool the vial (compressed air). Open carefully.

-

The product often forms a solid cake or oil at the bottom.

-

Decant the aqueous layer.[1] Wash the solid with water and a small amount of cold ethanol.

-

Dry the solid in a vacuum oven.

-

Optimization Workflow (Decision Tree)

Use the following logic to select the optimal conditions for your specific amine.

Figure 2: Decision tree for selecting reaction conditions based on amine nucleophilicity and product solubility.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Deactivation by amino group; Low temperature.[1] | Switch to higher boiling solvent (n-Butanol, DMF) or use Microwave (140°C).[1] |

| Hydrolysis (Phenol formation) | Presence of hydroxide ( | Avoid strong hydroxide bases (NaOH/KOH).[1] Use weak bases ( |

| Product Oiling Out | Impurities or low melting point.[1] | Scratch flask with glass rod to induce crystallization.[1] Recrystallize from Toluene/Hexane.[1] |

Safety Note:

-

Nitro Compounds: 4-Chloro-3-nitroaniline and its derivatives are potential skin sensitizers and may be absorbed through the skin.[1] Always use nitrile gloves and work in a fume hood.[1]

-

Thermal Runaway:

reactions are exothermic.[1] On large scales (>50g), add the amine slowly to control heat evolution.

References

-

PubChem. 4-Chloro-3-nitroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link]

-

Organic Chemistry Portal.

).[1] Available at: [Link] -

Google Patents. Process for the preparation of N-substituted nitro-p-phenylenediamines (US5414128A).[1] Available at:

-

NIST Chemistry WebBook. Benzenamine, 4-chloro-3-nitro-.[1][6] Available at: [Link]

Sources

- 1. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US3632582A - Process for preparing nitro-p-phenylene-diamines - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenamine, 4-chloro-3-nitro- [webbook.nist.gov]

Preventing nitro group reduction during thiourea derivative synthesis

Subject: Preventing Nitro Group Reduction & Side Reactions

Ticket ID: CTS-NO2-PROT-01 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Nitro Paradox"

The synthesis of thiourea derivatives (

-

Inadvertent Reduction: Conversion to amines (

), hydroxylamines ( -

Nucleophilic Displacement (

): If the nitro group is ortho or para to a leaving group (or is the leaving group itself), the amine nucleophile may displace it rather than forming the thiourea.

This guide provides validated, non-reducing protocols to bypass these failure modes.

Diagnostic Workflow (Decision Matrix)

Before selecting a protocol, assess your substrate vulnerability using the logic flow below.

Figure 1: Decision matrix for selecting a synthetic route that preserves nitro functionality.

Validated Protocols

Protocol A: The "Gold Standard" (Isothiocyanate Addition)

Best for: Maximum safety. No redox reagents are present.

This reaction relies on nucleophilic addition. Since no hydride donors or metals are present, the nitro group remains inert.

Reagents:

-

Nitro-aniline derivative (1.0 equiv)

-

Isothiocyanate (

) (1.1 equiv) -

Solvent: Acetonitrile (MeCN) or Toluene. Avoid Ethanol if ester exchange is a risk, though usually fine.

Step-by-Step:

-

Dissolve the amine in MeCN (0.5 M concentration).

-

Add the isothiocyanate dropwise at Room Temperature (RT).

-

Critical Check: If the amine is deactivated (e.g., 2,4-dinitroaniline), heating to reflux is required.

-

Catalysis (Optional): If reaction is slow, add 5 mol% DMAP (4-Dimethylaminopyridine). Do not use strong mineral acids.

-

Precipitate the product by adding water or hexanes.

Why it works: The mechanism is purely electrostatic. The amine lone pair attacks the electrophilic carbon of the NCS group.

Protocol B: The "CS2 Workaround" (In-Situ Activation)

Best for: When the isothiocyanate is unstable or unavailable.

The Risk: Standard methods often use

Reagents:

-

Amine 1 (containing

) - (excess, 5-10 equiv)

-

Triethylamine (

) (2.0 equiv) -

Amine 2 (nucleophile)

Step-by-Step:

-

Dissolve Amine 1 and

in THF. -

Add

and stir for 2h to form the dithiocarbamate salt. -

Activation: Add TBTU or EDC (1.1 equiv) at 0°C. Note: These peptide coupling agents activate the dithiocarbamate without reducing the nitro group.

-

Add Amine 2 and warm to RT.

Troubleshooting Guide (Q&A)

Issue 1: "I tried to make a thiosemicarbazide (

) using hydrazine hydrate, but my nitro group reduced to an amine."

Root Cause: Hydrazine (

The Fix: Use "Masked" Hydrazine. Do not use free hydrazine. Instead, use tert-butyl carbazate (Boc-hydrazine) .

-

React your Isothiocyanate with Boc-hydrazine (

).-

Result:

(Nitro group is safe).

-

-

Deprotection: Remove the Boc group using

in Dioxane or TFA/DCM (1:1) at 0°C.-

Note: Nitro groups are stable to acidic deprotection conditions (unlike basic reducing conditions).

-

Issue 2: "I used a Palladium catalyst (Buchwald-Hartwig) to couple my thiourea, and the nitro group disappeared."

Root Cause: Pd/C or Pd-ligand complexes, in the presence of any hydrogen source (solvent impurities, formate, or even the amine itself acting as a transfer agent), will rapidly reduce

The Fix: Switch to Copper (I) Iodide or Catalyst-Free.

-

Recommendation: Avoid metal-catalyzed cross-coupling for nitro-containing substrates if possible.

-

Alternative: Use the 1,1'-Thiocarbonyldiimidazole (TCDI) method. React Amine 1 with TCDI to form the reactive imidazole-thiourea intermediate, then displace with Amine 2. This is a metal-free, room-temperature reaction.

Issue 3: "My product mass is correct, but the NMR shows the nitro group is gone and I have a new C-N bond where a halogen used to be."

Root Cause: This is Nucleophilic Aromatic Substitution (

The Fix:

-

Perform the reaction at the lowest possible temperature (0°C).

-

Use a non-nucleophilic base (e.g., DIPEA) instead of excess amine.

-

Ensure the isothiocyanate formation is complete before adding the nucleophilic amine.

Data Summary: Reagent Compatibility

| Reagent / Method | Nitro Group Compatibility | Risk Level | Notes |

| Isothiocyanate + Amine | Excellent | Low | Pure addition reaction. Safest route. |

| CS2 + EDC/TBTU | Good | Low | Coupling agents are non-reducing. |

| Hydrazine Hydrate | Poor | High | Reducing agent.[1] Use Boc-Carbazate instead. |

| Pd-Catalysis | Poor | High | Risk of catalytic hydrogenation/transfer reduction. |

| Thiophosgene | Moderate | Medium | Acidic byproducts; requires careful pH control. |

| Lawesson's Reagent | Good | Low | Generally safe, but purification can be difficult. |

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[2] A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.[3] Link

- Validates the use of aqueous/CS2 conditions which are mild and generally nitro-tolerant.

-

Linton, B. R., et al. (2000).[2] Carbamoyl Isothiocyanates: Formation and Reactions. The Journal of Organic Chemistry, 65(5), 1566–1568. Link

- Describes isothiocyan

-

Yi, W., et al. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 21(3), 326. Link

- Provides evidence of Hydrazine/Pd acting as a nitro-reducing system (to be avoided).

-

Organic Chemistry Portal. (n.d.). Synthesis of Thioureas. Link

- General overview of synthetic routes and comp

Sources

Technical Support Center: Safe Handling and Troubleshooting of Nitro-Thiourea Compounds

Welcome to the Technical Support Center for nitro-thiourea compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the safe handling, toxicity, and experimental troubleshooting of this important class of molecules. The presence of both a nitro group and a thiourea moiety imparts unique chemical and biological properties, but also necessitates stringent safety protocols. This resource aims to equip you with the knowledge to work with these compounds safely and effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safety and handling of nitro-thiourea compounds.

Q1: What are the primary health hazards associated with nitro-thiourea compounds?

A1: Nitro-thiourea compounds present a complex hazard profile due to the combined toxicities of the nitroaromatic and thiourea functionalities. The primary health hazards include:

-

Acute Toxicity: Many nitro-thiourea derivatives are harmful or toxic if swallowed.[1] For example, 1-(4-Nitrophenyl)-2-thiourea is classified as acutely toxic (Oral Category 3).

-

Suspected Carcinogenicity: Thiourea itself is suspected of causing cancer, and this concern extends to its derivatives.[2][3][4] The International Agency for Research on Cancer (IARC) has classified thiourea in Group 3, meaning it is not classifiable as to its carcinogenicity to humans, but there is limited evidence in experimental animals.[2][4]

-

Reproductive Toxicity: Thiourea and its derivatives are suspected of damaging fertility or the unborn child.[2][4]

-

Skin Sensitization: These compounds can cause an allergic skin reaction upon contact.[3]

-

Organ Toxicity: Chronic exposure may lead to damage of the thyroid gland, bone marrow, and liver.[3] The nitroaromatic component can also contribute to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.

Q2: What are the key safety precautions I should take when handling nitro-thiourea compounds in solid form?

A2: When handling solid nitro-thiourea compounds, it is crucial to minimize dust generation and accumulation.[4] A comprehensive set of precautions includes:

-

Engineering Controls: Always handle these compounds in a well-ventilated area, preferably within a certified chemical fume hood.[3] For larger quantities, enclosed systems are recommended.

-

Personal Protective Equipment (PPE): A standard PPE ensemble should include:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.

-

Body Protection: A lab coat or chemical-resistant apron. For larger scale work, coveralls may be necessary.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is required.

-

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where these compounds are handled or stored.[4]

Q3: Are there specific storage requirements for nitro-thiourea compounds?

A3: Yes, proper storage is critical to maintain the stability of nitro-thiourea compounds and prevent hazardous situations.

-

Container: Store in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area away from direct sunlight.[3][4]

-

Incompatibilities: Nitro-thiourea compounds should be stored away from strong oxidizing agents, strong acids, strong bases, and metals.[3][5] Violent reactions can occur with substances like nitric acid and hydrogen peroxide.[5]

-

Segregation: Store separately from flammable materials.

Q4: What should I do in case of accidental exposure to a nitro-thiourea compound?

A4: Immediate and appropriate first aid is crucial. Always have an emergency plan in place and ensure that an eyewash station and safety shower are readily accessible.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water.[3][6] If irritation or a rash develops, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6]

Q5: How should I dispose of nitro-thiourea waste?

A5: Nitro-thiourea waste is considered hazardous and must be disposed of according to local, state, and federal regulations.

-

Collection: Collect waste in designated, labeled, and sealed containers. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.

-

Disposal Method: The primary approved method for disposal is typically high-temperature incineration by a licensed hazardous waste disposal company. Never dispose of nitro-thiourea compounds down the drain.

Troubleshooting Guides

This section provides practical advice for overcoming common challenges encountered during the synthesis and experimental use of nitro-thiourea compounds.

Synthesis Troubleshooting

The synthesis of nitro-thiourea derivatives, often involving the reaction of a nitro-substituted amine with a thiocyanate source or carbon disulfide, can present several challenges.

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | Poor Nucleophilicity of the Nitroaniline: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the amine, making the reaction sluggish.[7] | - Consider using a more reactive sulfur source like thiophosgene (with extreme caution in a fume hood). - Switch to a pre-formed isothiocyanate if available. - Employ a stronger base or a phase-transfer catalyst to enhance reactivity.[7] |

| Decomposition of Intermediates: Dithiocarbamate intermediates formed from carbon disulfide can be unstable. | - Ensure anhydrous reaction conditions. - The addition of a coupling reagent like a carbodiimide can facilitate the conversion to the desired thiourea. | |

| Steric Hindrance: Bulky substituents on the aniline or the thiocyanate can impede the reaction. | - Increase the reaction temperature or prolong the reaction time. - Microwave irradiation can be effective in overcoming steric barriers.[7] | |

| Formation of Symmetrical Thiourea Byproduct | Reaction of Isothiocyanate with Starting Amine: If the isothiocyanate intermediate is generated in situ, it can react with the starting nitroaniline instead of the intended second amine (in the case of unsymmetrical thiourea synthesis). | - Control the stoichiometry carefully. - A two-step, one-pot approach where the isothiocyanate is formed completely before the addition of the second amine can be effective. |

| Product Degradation During Workup or Purification | Hydrolysis: Thiourea derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[7] | - Perform the workup at a lower temperature. - Use neutral or mildly acidic/basic conditions if possible. - Minimize exposure to water. |

Experimental Use Troubleshooting (Biological Assays)

Nitro-thiourea compounds are frequently evaluated for their biological activities, and issues can arise during these experiments.

| Problem | Potential Cause | Recommended Solution |

| Poor Solubility in Aqueous Buffers | Hydrophobic Nature: The aromatic ring and the thiourea moiety can impart significant hydrophobicity. | - Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a non-toxic level (typically <0.5%). - The use of solubilizing agents like cyclodextrins may be explored. |

| Compound Precipitation in Assay Medium | Exceeding Solubility Limit: The compound may be precipitating out of solution upon dilution into the aqueous buffer. | - Visually inspect the assay wells for any signs of precipitation. - Perform a solubility test of the compound in the assay buffer at the desired concentration before running the full experiment. - If precipitation is observed, lower the final concentration of the compound. |

| Inconsistent or Non-reproducible Results | Compound Instability: The nitro-thiourea derivative may be degrading in the assay medium over the course of the experiment. | - Prepare fresh dilutions of the compound from the stock solution immediately before each experiment. - Assess the stability of the compound in the assay buffer over the time course of the experiment using an analytical technique like HPLC. |

| Interaction with Assay Components: The thiourea moiety is known to interact with certain metal ions and can be prone to oxidation. | - If your assay involves metal cofactors, consider the possibility of chelation by the thiourea group. - The presence of oxidizing or reducing agents in the assay buffer could affect the compound's integrity. | |

| High Background Signal or Assay Interference | Intrinsic Properties of the Compound: Nitroaromatic compounds can be colored (typically yellow), which may interfere with colorimetric or fluorometric assays.[8] The thiourea group can also interfere with certain detection methods. | - Run appropriate controls, including the compound in the assay buffer without the biological target, to measure any intrinsic signal. - If interference is significant, consider using an alternative assay with a different detection method. |

Quantitative Toxicity Data

The following table summarizes available acute oral toxicity data for thiourea and a related nitroaromatic compound. Specific LD50 values for many nitro-thiourea derivatives are not widely reported in publicly available literature. The LD50 is the dose of a substance that is lethal to 50% of a test population.[9][10]

| Compound | CAS Number | Test Animal | Route | LD50 | GHS Category |

| Thiourea | 62-56-6 | Rat | Oral | >2,000 - 2,500 mg/kg | Category 4 |

| 4-Nitrophenyl monochloromethyl (phenyl) phosphinate | Not Available | Rat (female) | Oral | 242 mg/kg | Category 3 |

| 4-Nitrophenyl monochloromethyl (phenyl) phosphinate | Not Available | Rat (male) | Oral | 203 mg/kg | Category 3 |

Data sourced from Redox Safety Data Sheet[4] and DTIC Reports.[11][12]

Experimental Protocols

Protocol for Safe Handling of Solid Nitro-Thiourea Compounds

-

Preparation: Before handling the compound, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves). Confirm that a chemical fume hood is operational and that an emergency shower and eyewash station are accessible.

-

Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance. If there is a risk of dust generation, use a snorkel or other local exhaust ventilation in addition to the fume hood.

-

Transfer: Carefully transfer the solid compound to your reaction vessel or for solubilization. Avoid creating dust clouds. Use a spatula or other appropriate tool.

-

Solubilization: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

-

Cleanup: After handling, decontaminate the work area with an appropriate solvent and dispose of all contaminated materials (weighing boats, gloves, etc.) as hazardous waste.

-

Hand Washing: Wash your hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Protocol for Emergency Spill Response (Small Spill - <1 g)

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate: If necessary, evacuate the immediate area.

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don appropriate PPE, including respiratory protection if the compound is dusty.

-

Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the spread of dust.

-

Collection: Carefully sweep the absorbed material into a labeled container for hazardous waste. Avoid creating dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Dispose of all cleaning materials as hazardous waste.

-

Reporting: Report the incident to your supervisor and EHS department according to your institution's policies.

Visualizations

Hierarchy of Controls for Safe Handling

This diagram illustrates the preferred order of control measures to minimize exposure to nitro-thiourea compounds, from most to least effective.

Caption: Hierarchy of controls for mitigating risks associated with nitro-thiourea compounds.

References

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Thiourea: Human health tier II assessment. Retrieved from [Link]

-

Caputo, F., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1347-1363. Retrieved from [Link]

-

New Jersey Department of Health. (2002, July). Hazard Summary: Thiourea. Retrieved from [Link]

-

Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12465-12497. Retrieved from [Link]

-

Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]

-

Ahmad, N., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707. Retrieved from [Link]

-

Soeta, T., et al. (2007). Reaction of Nitroorganic Compounds Using Thiourea Catalysts Anchored to Polymer Support. Organic Process Research & Development, 11(4), 783-788. Retrieved from [Link]

-

Leggett, D. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Symposium Series, 1150, 1-13. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2006). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry, 86(3), 667-672. Retrieved from [Link]

-

Singh, D., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv. Retrieved from [Link]

-

Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 144, 237-248. Retrieved from [Link]

-

Rickard, M., et al. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Retrieved from [Link]

-

Rickard, M., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. Retrieved from [Link]

-

ChemSafetyPro. (2016, April 24). Acute Toxicity. Retrieved from [Link]

-

Ahmad, N., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2707. Retrieved from [Link]

-

Nguyen, M. T., et al. (2010). Theoretical study on the thermal decomposition of thiourea. Journal of Physical Chemistry A, 114(2), 1051-1057. Retrieved from [Link]

-

International Journal of Research and Analytical Reviews (IJRAR). (2021, November). Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas. Retrieved from [Link]

-

Sheena, M., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling, 27(7), 218. Retrieved from [Link]

-

Zeman, S., et al. (1998). Kinetics of Thermal Decomposition of Thiourea. Journal of Thermal Analysis and Calorimetry, 51(2), 523-531. Retrieved from [Link]

-

Gáplovský, A., et al. (2004). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 49(1), 55-59. Retrieved from [Link]

-

Wang, J., et al. (2018). Inhibitory effect of thiourea on biological nitrification process and its eliminating method. Water Science and Technology, 78(1-2), 339-346. Retrieved from [Link]

-

Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose mixed with acid solutions. Science and Technology of Energetic Materials, 79(2), 49-56. Retrieved from [Link]

-

Wang, X., et al. (2013). The novel usage of thiourea nitrate in aryl nitration. Chinese Chemical Letters, 24(10), 915-917. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]

-

White, C. W., et al. (1982). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Female Rats. Defense Technical Information Center. Retrieved from [Link]

-

White, C. W., et al. (1982). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Male Rats. Defense Technical Information Center. Retrieved from [Link]

Sources

- 1. Synthesis Characterization and Biological Evaluation of Nitro Amidinothioureas [ijraset.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. nj.gov [nj.gov]

- 4. redox.com [redox.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 3696-22-8: N-(4-Nitrophenyl)thiourea | CymitQuimica [cymitquimica.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. fda.gov [fda.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. apps.dtic.mil [apps.dtic.mil]

A Comparative Analysis of In Vitro Potency: (4-Chloro-3-nitrophenyl)thiourea Derivatives vs. Isoniazid Against Mycobacterium tuberculosis

Introduction: The Evolving Landscape of Antitubercular Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is a potent bactericidal agent. However, its efficacy is threatened by rising resistance, necessitating the urgent discovery and development of novel antitubercular agents with alternative mechanisms of action.[1][2] In this context, thiourea derivatives have emerged as a promising class of compounds, with several demonstrating significant in vitro activity against both drug-susceptible and resistant Mtb strains.[3][4][5] This guide provides a comparative overview of the in vitro potency of (4-Chloro-3-nitrophenyl)thiourea derivatives against the benchmark drug, Isoniazid, supported by experimental data and methodological insights for researchers in the field.

Mechanistic Divergence: A Tale of Two Inhibitors

A fundamental understanding of a compound's mechanism of action is critical in drug development, informing everything from lead optimization to predicting potential resistance pathways. Isoniazid and thiourea derivatives exhibit distinct modes of inhibiting Mtb growth.

Isoniazid: Targeting the Mycolic Acid Biosynthesis Pathway

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[6] This activation is mediated by the bacterial catalase-peroxidase enzyme, KatG.[1][6] Once activated, the resulting reactive species form an adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[7][6] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids—the long, complex lipids that are integral components of the unique and resilient mycobacterial cell wall.[7][6] Disruption of mycolic acid synthesis compromises the cell wall's integrity, leading to bacterial cell death.[7] This targeted action makes Isoniazid highly effective against actively replicating mycobacteria.[7][8]

Figure 1: Simplified signaling pathway of Isoniazid's mechanism of action.

(4-Chloro-3-nitrophenyl)thiourea Derivatives: A Multi-pronged Attack

Unlike Isoniazid's well-defined target, thiourea derivatives exhibit a broader range of potential mechanisms of action, which can be a significant advantage in overcoming resistance. Some thiourea compounds, such as isoxyl, are known to inhibit the synthesis of oleic acid by targeting the Δ9-stearoyl desaturase (DesA3), which in turn affects the integrity of the cell membrane.[9] Other studies suggest that certain thiourea derivatives may function as inhibitors of bacterial type II topoisomerases or as efflux pump inhibitors, preventing the extrusion of the drug from the bacterial cell and thereby increasing its intracellular concentration and efficacy.[10][11] The specific mechanism of (4-Chloro-3-nitrophenyl)thiourea derivatives is an active area of investigation, with evidence pointing towards the inhibition of crucial cellular processes beyond mycolic acid synthesis.

Comparative In Vitro Potency: A Data-Driven Assessment

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.

A study by Malinowska et al. (2016) synthesized a series of novel 4-chloro-3-nitrophenylthiourea derivatives and evaluated their tuberculostatic activity.[10] Notably, two N-alkylthioureas within this series demonstrated a twofold to fourfold increase in in vitro potency against Mycobacterium tuberculosis isolates when compared directly to Isoniazid.[10] This highlights the potential of this chemical scaffold in developing agents that surpass the potency of current first-line drugs.

| Compound | Target Organism | MIC (μg/mL) | Potency Relative to Isoniazid | Reference |

| Isoniazid (Control) | M. tuberculosis H37Rv | 0.2 | - | [12] |

| N-alkyl-(4-chloro-3-nitrophenyl)thiourea (Derivative 20) | M. tuberculosis isolates | 0.05 - 0.1 | 2 to 4-fold higher | [10] |

| N-alkyl-(4-chloro-3-nitrophenyl)thiourea (Derivative 21) | M. tuberculosis isolates | 0.05 - 0.1 | 2 to 4-fold higher | [10] |

Note: The MIC values for the thiourea derivatives are presented as a range to reflect the reported two- to four-fold increase in potency relative to Isoniazid.

Experimental Protocol: Determining In Vitro Potency using the Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the MIC of compounds against M. tuberculosis.[13][14][15][16] The assay relies on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin. Inhibition of growth by an effective antimicrobial agent prevents this reduction, and the well remains blue.

Step-by-Step MABA Protocol

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C until the mid-log phase is reached.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.

-

-

Drug Plate Preparation:

-

In a sterile 96-well microplate, add 100 µL of sterile deionized water to the outer perimeter wells to minimize evaporation.

-

Prepare serial twofold dilutions of the test compounds (e.g., (4-Chloro-3-nitrophenyl)thiourea derivatives and Isoniazid) in 7H9 broth.

-

Add 100 µL of each drug dilution to the appropriate wells. Include a drug-free control (medium only) and a positive control (Isoniazid at a known effective concentration).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared mycobacterial inoculum to each well containing the drug dilutions and the drug-free control, bringing the final volume to 200 µL.

-

Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Final Reading:

-

After the initial incubation period, add 30 µL of Alamar Blue solution (a 1:1 mixture of 10x Alamar Blue reagent and 10% Tween 80) to a drug-free control well to check for sufficient bacterial growth (indicated by a color change from blue to pink).[14]

-

If the control well turns pink (typically within 24 hours), add 30 µL of the Alamar Blue solution to all wells.

-

Re-incubate the plate at 37°C for 24 hours.

-

Visually assess the color change in each well. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[15]

-

Figure 2: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

The available in vitro data strongly suggests that derivatives of (4-Chloro-3-nitrophenyl)thiourea represent a highly promising class of antitubercular agents, with some demonstrating superior potency to the first-line drug Isoniazid.[10] Their divergent mechanism of action is a key advantage, offering the potential to combat Isoniazid-resistant strains of M. tuberculosis. The Microplate Alamar Blue Assay provides a robust and accessible platform for the initial screening and potency determination of such novel compounds.

Further research should focus on elucidating the precise molecular targets of these thiourea derivatives, optimizing their structure-activity relationship to enhance potency and reduce potential toxicity, and evaluating their efficacy in more advanced preclinical models, including intracellular Mtb infection models and in vivo animal studies. These efforts will be crucial in translating the in vitro promise of (4-Chloro-3-nitrophenyl)thiourea derivatives into tangible therapeutic options in the global fight against tuberculosis.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid?

- Wikipedia. (n.d.). Isoniazid.

- Pediatric Oncall. (n.d.). Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.

- ChemicalBook. (2022, March 25). Mechanism of action of Isoniazid.

- National Center for Biotechnology Information. (2024, February 16). Isoniazid - StatPearls.

- PubMed. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis.

- PubMed. (n.d.). Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea.

- PubMed. (2023). In vitro antimycobacterial activity and interaction profiles of diarylthiourea-copper (II) complexes with antitubercular drugs against Mycobacterium tuberculosis isolates.

- TUTDoR. (2024, May 30). Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium tuber.

- PubMed. (2020, August 1). Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors.

- PubMed Central (PMC). (n.d.). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay.

- Bio-protocol. (2021, March). Microplate-based alamar blue assay (MABA).

- PubMed. (2022, January 1). Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis.

- ResearchGate. (2025, August 6). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF.

- PubMed. (n.d.). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay.

- PubMed. (n.d.). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases.

- PubMed Central (PMC). (n.d.). Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis.

- PubMed Central (PMC). (2022, May 4). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis.

- PubMed. (2003, December 26). Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis.

- MDPI. (2020, August 31). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics.

Sources

- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [tutvital.tut.ac.za]

- 5. Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoniazid - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 8. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Validation of Topoisomerase II Inhibition by Nitro-Thiourea Derivatives

This guide provides a comprehensive framework for the experimental validation of novel nitro-thiourea derivatives as potential inhibitors of DNA Topoisomerase II (Topo II). We move beyond simple screening to establish a robust, multi-tiered workflow designed to confirm direct enzyme inhibition, elucidate the mechanism of action, and validate cellular activity. This approach ensures that researchers can confidently characterize their compounds and benchmark their performance against established clinical agents like Etoposide and Doxorubicin.

The rationale for targeting Topo II stems from its essential role in managing DNA topology during critical cellular processes such as replication and transcription.[1] By introducing transient double-strand breaks, the enzyme resolves DNA tangles and supercoils, making it a vital target for anticancer therapies.[2][3] Cancer cells, with their high proliferation rates, are particularly dependent on Topo II, rendering them more susceptible to its inhibition.[4]

Topo II inhibitors are broadly classified into two categories: "poisons" and "catalytic inhibitors".[2][5] Poisons, such as the widely used chemotherapy drug Etoposide, act by stabilizing the transient "cleavage complex," where DNA is covalently bound to the enzyme after being cut.[6][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks and triggering apoptotic cell death.[4] In contrast, catalytic inhibitors prevent the enzyme from performing its function without trapping the cleavage complex, for example, by interfering with ATP binding or DNA binding.[5][8] Understanding which category a novel compound falls into is critical for its development.

This guide will provide the detailed experimental protocols and comparative data necessary to rigorously validate and characterize new nitro-thiourea derivatives as Topo II inhibitors.

A Multi-Tiered Workflow for Inhibitor Validation

A systematic approach is essential for the conclusive validation of a potential Topo II inhibitor. We advocate for a three-tiered workflow that progresses from direct biochemical confirmation to mechanistic classification and finally to cellular-level characterization. This ensures that resources are focused on compounds with proven on-target activity.

Caption: A tiered workflow for validating Topo II inhibitors.

Tier 1: Direct Biochemical Validation of Topo II Inhibition

The foundational step is to determine if a nitro-thiourea derivative can directly inhibit the catalytic activity of purified Topo II enzyme in vitro. Two complementary assays are standard in the field: the DNA relaxation assay and the DNA decatenation assay.

Topoisomerase II DNA Relaxation Assay

This assay assesses the enzyme's ability to relax negatively supercoiled plasmid DNA. Active Topo II converts the compact, fast-migrating supercoiled plasmid into a slower-migrating relaxed form, which can be easily resolved by agarose gel electrophoresis.

-

Principle of Validation: A true inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band even in the presence of the enzyme. This provides clear, qualitative evidence of inhibition.

-

Experimental Insight: While this assay is excellent for initial screening, it is less quantitative than the decatenation assay. However, its simplicity makes it a valuable first-pass experiment. The use of a well-characterized inhibitor like Etoposide as a positive control is non-negotiable for validating the assay's performance.

Topoisomerase II DNA Decatenation Assay

This is the gold-standard assay for quantifying Topo II activity and inhibition. It utilizes kinetoplast DNA (kDNA), a unique network of thousands of interlocked circular DNA molecules.[9] Active Topo II resolves this network, releasing individual minicircles that can enter and migrate through an agarose gel, whereas the intact kDNA network is trapped in the loading well.

-

Principle of Validation: The degree of inhibition is quantified by measuring the reduction in released minicircles. By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

-

Experimental Insight: The stark difference in migration between the kDNA substrate and the decatenated products provides a very clean and robust readout. It is crucial to include a vehicle control (e.g., DMSO) to ensure the solvent used to dissolve the test compound does not interfere with the enzyme's activity.[9]

Detailed Protocol: Topoisomerase II Decatenation Assay

This protocol is adapted from established methodologies.[9][10][11]

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[10]

-

30x ATP solution (e.g., 30 mM)[10]

-

Enzyme Dilution Buffer (e.g., 50 mM Tris.HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)[10]

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]

-